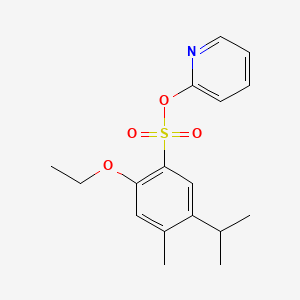![molecular formula C17H19F2NO B13367363 2-[Bis(4-fluorophenyl)methoxy]-1,1-dimethylethylamine](/img/structure/B13367363.png)
2-[Bis(4-fluorophenyl)methoxy]-1,1-dimethylethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(4-fluorophenyl)methoxy]-1,1-dimethylethylamine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a methoxy group substituted with two 4-fluorophenyl groups, attached to a dimethylethylamine backbone. Its distinct structure makes it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(4-fluorophenyl)methoxy]-1,1-dimethylethylamine typically involves the reaction of 4-fluorobenzophenone with a suitable amine under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the methoxy group and complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(4-fluorophenyl)methoxy]-1,1-dimethylethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
2-[Bis(4-fluorophenyl)methoxy]-1,1-dimethylethylamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate molecular interactions and pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-[Bis(4-fluorophenyl)methoxy]-1,1-dimethylethylamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating biochemical pathways. For instance, it may act as a dopamine reuptake inhibitor, affecting neurotransmitter levels in the brain. The compound’s effects are mediated through its binding to target proteins and altering their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl-substituted amines and methoxy derivatives. Examples are:
- 4-Fluorophenylmethoxyamine
- Bis(4-fluorophenyl)methanol
- 1,1-Dimethylethylamine derivatives
Uniqueness
What sets 2-[Bis(4-fluorophenyl)methoxy]-1,1-dimethylethylamine apart is its specific combination of fluorophenyl and methoxy groups, which confer unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it valuable in research and potential therapeutic applications .
Properties
Molecular Formula |
C17H19F2NO |
|---|---|
Molecular Weight |
291.33 g/mol |
IUPAC Name |
1-[bis(4-fluorophenyl)methoxy]-2-methylpropan-2-amine |
InChI |
InChI=1S/C17H19F2NO/c1-17(2,20)11-21-16(12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-10,16H,11,20H2,1-2H3 |
InChI Key |
ZJWXCRGDIJOTFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13367280.png)
![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13367283.png)
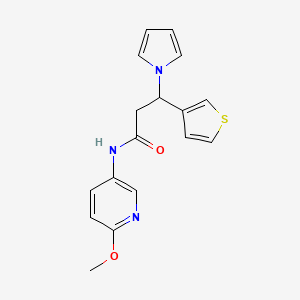
![6-(2,4-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367295.png)
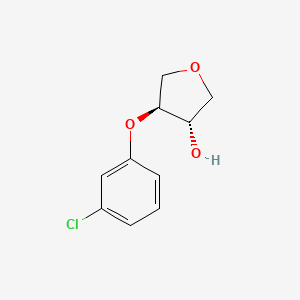
![1-[4-(difluoromethoxy)phenyl]-N-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367308.png)
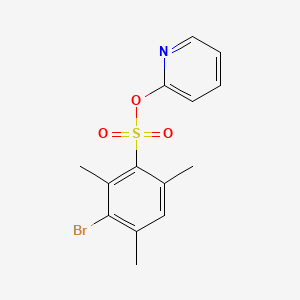
![Diethyl 3,4-dibromo-7,8-diazatricyclo[4.2.2.0~2,5~]dec-9-ene-7,8-dicarboxylate](/img/structure/B13367311.png)
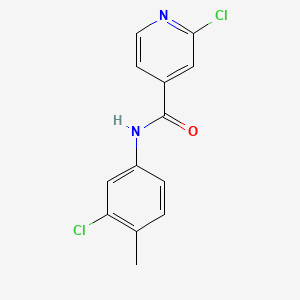
![N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367323.png)
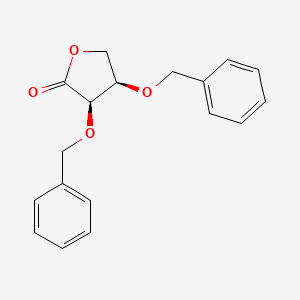
![[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B13367335.png)
![3-Azaspiro[5.5]undecan-9-ol](/img/structure/B13367337.png)
